REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=[O:7])[C:5]2=[CH:11][C:12]=1[Cl:13].[NH3:14]>C1COCC1>[C:9]([C:4]1[CH:3]=[C:2]([Cl:1])[C:12]([Cl:13])=[CH:11][C:5]=1[C:6]([OH:8])=[O:7])(=[O:10])[NH2:14]
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Name
|
|
Quantity
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20 g
|
Type
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reactant
|
Smiles
|
ClC=1C=C2C(C(=O)OC2=O)=CC1Cl
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
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CUSTOM
|
Details
|
to afford a precipitate
|
Type
|
CUSTOM
|
Details
|
The THF was removed
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Type
|
ADDITION
|
Details
|
water (400 mL) was added
|
Type
|
CUSTOM
|
Details
|
This solid was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C1=C(C(=O)O)C=C(C(=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.3 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |